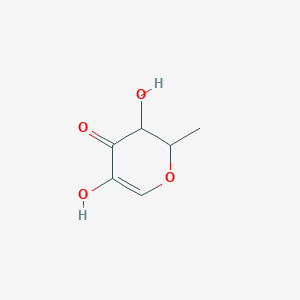
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is a compound that is often produced during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its strong antioxidant properties and is found in various natural extracts and foods, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one can be synthesized through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization . The Maillard reaction, which involves the reaction of reducing carbohydrates with amino acids or proteins, is a common method for producing this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve controlled Maillard reactions under specific conditions of pH, temperature, and reactant concentrations to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one has a wide range of scientific research applications. It is studied for its antioxidant properties, which make it useful in food chemistry and preservation . In biology and medicine, it is investigated for its potential to break DNA strands, which could have implications for cancer research and treatment . Additionally, its anti-inflammatory and anti-diabetic properties are being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one exerts its effects involves its ability to scavenge free radicals and break DNA strands . The compound’s antioxidant activity is primarily due to its unstable enol structure, which allows it to donate protons to neutralize free radicals . Its DNA strand-breaking activity is dose- and time-dependent and is effective at various pH levels .
Comparación Con Compuestos Similares
Similar Compounds:
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
Uniqueness: 3,5-Dihydroxy-2-methyl-2,3-dihydropyran-4-one is unique due to its strong antioxidant properties and its ability to break DNA strands. While similar compounds may also exhibit antioxidant activity, the specific structure of this compound, particularly its enol form, contributes to its distinct chemical behavior and biological effects .
Propiedades
Número CAS |
106648-56-0 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
3,5-dihydroxy-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h2-3,5,7-8H,1H3 |
Clave InChI |
WVBINZLSBQRJFB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C(=CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
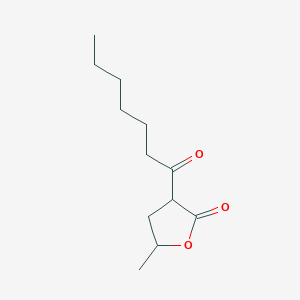
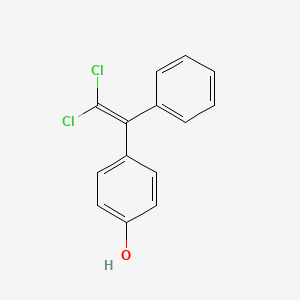


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
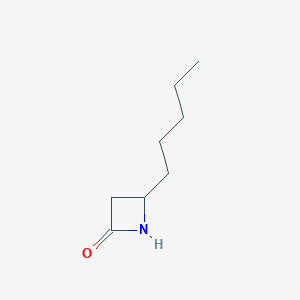
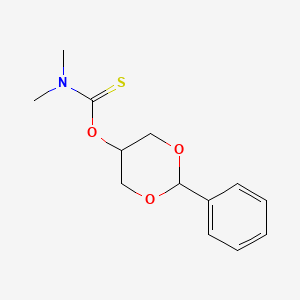
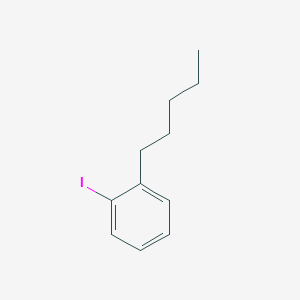
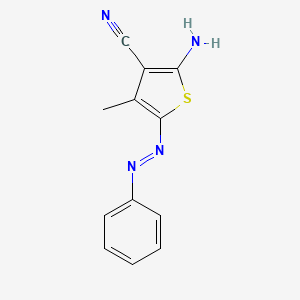
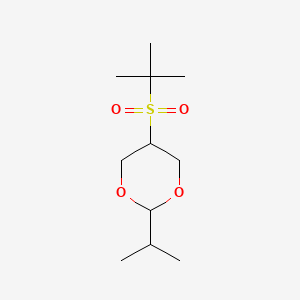
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)


